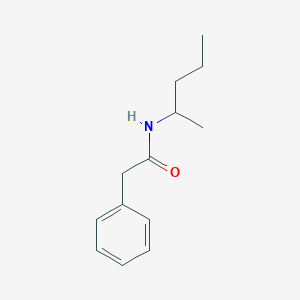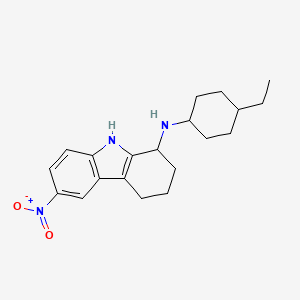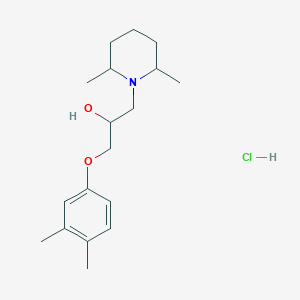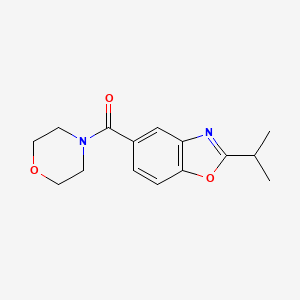![molecular formula C13H7BrF3N3O4 B4882662 (3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine, commonly known as BTF, is a chemical compound that has gained significant attention in the field of scientific research. BTF is a potent electrophilic reagent that has been used in various chemical reactions, including the synthesis of biologically active compounds.
Mécanisme D'action
BTF is a potent electrophilic reagent that can react with various nucleophiles, including amines, thiols, and alcohols. BTF can form covalent bonds with these nucleophiles, leading to the formation of new compounds. BTF can also react with DNA and proteins, leading to DNA damage and protein modification. The mechanism of action of BTF is complex and depends on the specific reaction and target molecule.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. BTF has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. BTF has also been shown to have neuroprotective effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
BTF has several advantages as a reagent in lab experiments, including its high reactivity, selectivity, and versatility. BTF can be used in various chemical reactions, and it can form covalent bonds with various nucleophiles. However, BTF also has some limitations, including its toxicity and potential for DNA damage. BTF should be handled with care, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for the research on BTF. One direction is the development of new synthetic methods for BTF and its derivatives. Another direction is the exploration of the biological activity of BTF and its derivatives, particularly in the field of cancer research. BTF and its derivatives could also be used as probes for the study of biological processes, such as protein modification and DNA damage. Further research is needed to fully understand the potential of BTF in scientific research.
Conclusion:
In conclusion, BTF is a potent electrophilic reagent that has gained significant attention in the field of scientific research. BTF has been used in the synthesis of various biologically active compounds, and it has shown promise as an anti-cancer, anti-inflammatory, and anti-microbial agent. BTF has several advantages as a reagent in lab experiments, but it also has some limitations, including its toxicity and potential for DNA damage. Further research is needed to fully understand the potential of BTF in scientific research.
Méthodes De Synthèse
The synthesis of BTF involves the reaction of 3-bromophenylamine with 2,6-dinitro-4-(trifluoromethyl)benzenediazonium tetrafluoroborate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium sulfite. The product is obtained in high yield and purity, and it can be further purified by recrystallization.
Applications De Recherche Scientifique
BTF has been widely used in scientific research, particularly in the synthesis of biologically active compounds. BTF can be used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. BTF has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-microbial agents, among others.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3N3O4/c14-8-2-1-3-9(6-8)18-12-10(19(21)22)4-7(13(15,16)17)5-11(12)20(23)24/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCWYOZQSLXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)



![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)
![2-(4-isopropylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4882689.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)